N-benzyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

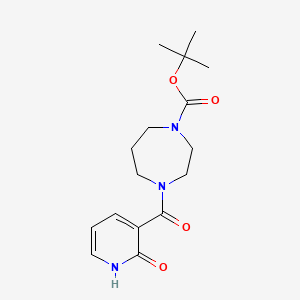

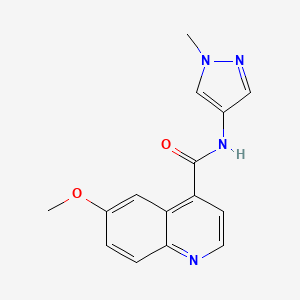

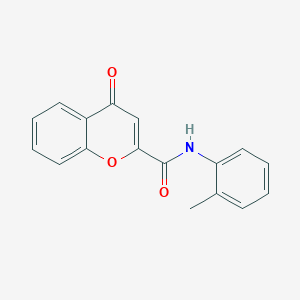

N-benzyl-4-(2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a chemical compound with the following structural formula: . It belongs to the class of benzamides, which are widely used in pharmaceuticals, paper, plastic, and rubber industries . The compound’s molecular formula is C22H23N3O3S, and it exhibits interesting biological properties.

Synthesis Analysis

The synthesis of benzamides can be achieved through various methods. One green and efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl~4~) . This method provides active sites for the synthesis of benzamides and offers advantages such as a recoverable catalyst, low reaction times, and eco-friendly conditions.Aplicaciones Científicas De Investigación

Biological Activity and Potential Applications

Imidazo[1,2-a]pyridines, structurally similar to the compound , have been synthesized and evaluated for their potential as antiulcer agents. These compounds, especially those substituted at the 3-position, were explored for their antisecretory and cytoprotective properties. Although they did not exhibit significant antisecretory activity, some demonstrated good cytoprotective effects in ethanol and HCl models, indicating their potential utility in treating ulcer-related conditions (Starrett et al., 1989).

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their potential biological applications. These compounds were found to inhibit human recombinant alkaline phosphatases and ecto-5'-nucleotidases to a lesser degree, suggesting their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, specifically as selective class III agents. Some of these compounds exhibited potency in in vitro assays comparable to known agents, suggesting their potential application in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Synthetic Routes and Chemical Modifications

The synthesis of imidazo[1,2-a]pyridines involved cyclization of aminopyridines and chloro ketones, followed by elaboration of the side chain to produce primary amines. These amines were further reacted to yield compounds with potential cytoprotective properties against ulcers (Starrett et al., 1989).

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone (antipyrine), highlighting a methodological approach in drug chemistry to create compounds with potential for further biological applications (Saeed et al., 2015).

In the synthesis of N-substituted imidazolylbenzamides for cardiac applications, the 1H-imidazol-1-yl moiety was identified as a viable replacement for the methylsulfonylamino group, indicating the importance of molecular modifications in enhancing biological activity (Morgan et al., 1990).

Propiedades

IUPAC Name |

N-benzyl-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-2-34-24-14-10-22(11-15-24)30-25(32)19-35-27-28-16-17-31(27)23-12-8-21(9-13-23)26(33)29-18-20-6-4-3-5-7-20/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDYNODTJXXPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)

![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)